molecular formula C13H16N2O3 B2863777 Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate CAS No. 1486896-83-6

Methyl [(cyclopropylcarbamoyl)amino](phenyl)acetate

Cat. No.: B2863777
CAS No.: 1486896-83-6
M. Wt: 248.282
InChI Key: JIOJYGYLEZPIHH-UHFFFAOYSA-N
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Description

Its unique chemical structure makes it an excellent candidate for drug development and catalyst synthesis.

Preparation Methods

The synthesis of Methyl (cyclopropylcarbamoyl)aminoacetate typically involves the reaction of cyclopropyl isocyanate with phenylacetic acid, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Methyl (cyclopropylcarbamoyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution.

Scientific Research Applications

Methyl (cyclopropylcarbamoyl)aminoacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (cyclopropylcarbamoyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their activity and function.

Comparison with Similar Compounds

Methyl (cyclopropylcarbamoyl)aminoacetate can be compared with other similar compounds, such as:

    Ethyl (cyclopropylcarbamoyl)aminoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (cyclopropylcarbamoyl)aminopropionate: Similar structure but with a propionate group instead of an acetate group.

    Methyl (cyclopropylcarbamoyl)aminobutyrate: Similar structure but with a butyrate group instead of an acetate group

Properties

IUPAC Name

methyl 2-(cyclopropylcarbamoylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-12(16)11(9-5-3-2-4-6-9)15-13(17)14-10-7-8-10/h2-6,10-11H,7-8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOJYGYLEZPIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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